Cas no 1247153-22-5 (N-cyclobutyl-2-methoxyaniline)

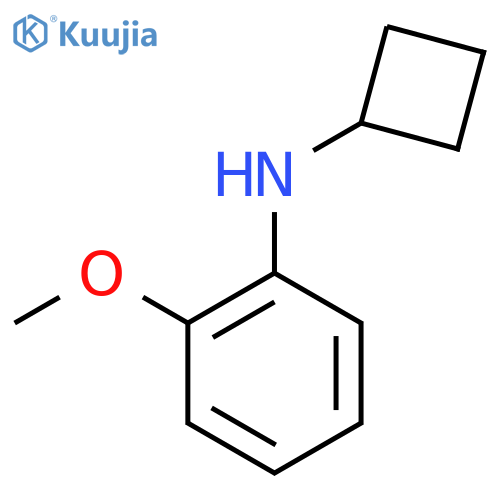

N-cyclobutyl-2-methoxyaniline structure

商品名:N-cyclobutyl-2-methoxyaniline

N-cyclobutyl-2-methoxyaniline 化学的及び物理的性質

名前と識別子

-

- N-cyclobutyl-2-methoxyaniline

- Benzenamine, N-cyclobutyl-2-methoxy-

-

- インチ: 1S/C11H15NO/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3

- InChIKey: ORQUMCVTNYLSKV-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1NC1CCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 156

- トポロジー分子極性表面積: 21.3

- 疎水性パラメータ計算基準値(XlogP): 3.1

N-cyclobutyl-2-methoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1372-1G |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 95% | 1g |

¥ 2,791.00 | 2023-04-05 | |

| Enamine | EN300-168291-0.05g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 0.05g |

$407.0 | 2023-09-20 | ||

| Enamine | EN300-168291-0.25g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 0.25g |

$447.0 | 2023-09-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031010-1g |

N-Cyclobutyl-2-methoxyaniline |

1247153-22-5 | 98% | 1g |

¥2791.0 | 2023-04-04 | |

| Enamine | EN300-168291-0.1g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 0.1g |

$427.0 | 2023-09-20 | ||

| Enamine | EN300-168291-5.0g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-168291-5g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 5g |

$1406.0 | 2023-09-20 | ||

| Enamine | EN300-168291-10g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 10g |

$2085.0 | 2023-09-20 | ||

| Enamine | EN300-168291-1g |

N-cyclobutyl-2-methoxyaniline |

1247153-22-5 | 1g |

$485.0 | 2023-09-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373892-50mg |

n-Cyclobutyl-2-methoxyaniline |

1247153-22-5 | 98% | 50mg |

¥14320.00 | 2024-08-09 |

N-cyclobutyl-2-methoxyaniline 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

1247153-22-5 (N-cyclobutyl-2-methoxyaniline) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 13769-43-2(potassium metavanadate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1247153-22-5)N-cyclobutyl-2-methoxyaniline

清らかである:99%

はかる:1g

価格 ($):374.0